DQP1105
Description
Overview of NMDAR Structure and FunctionNMDARs are heterotetrameric protein complexes, typically assembled from two obligatory glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).cardiologyresearchjournal.comnih.govnih.govFunctional receptors can also include GluN3 subunits (GluN3A, GluN3B) which can assemble with GluN1 and GluN2 or with GluN1 alone, exhibiting distinct properties.cardiologyresearchjournal.comnih.govEach subunit contributes to the receptor's overall structure, which includes an extracellular amino-terminal domain (ATD), a ligand-binding domain (LBD), a pore-forming transmembrane domain (TMD), and an intracellular carboxy-terminal domain (CTD).news-medical.netnih.gov
A unique characteristic of NMDARs, distinguishing them from other ionotropic glutamate (B1630785) receptors like AMPA receptors, is their voltage-dependent block by extracellular magnesium ions (Mg2+). news-medical.netwikipedia.orgrupress.orgnih.gov This Mg2+ block is relieved upon sufficient depolarization of the postsynaptic membrane, allowing the channel to open and become permeable to cations, notably calcium (Ca2+), sodium (Na+), and potassium (K+). news-medical.netwikipedia.org The influx of Ca2+ through the NMDAR channel is particularly significant, triggering various intracellular signaling cascades crucial for synaptic plasticity. news-medical.netnih.gov This dual requirement for ligand binding and membrane depolarization makes NMDARs function as "coincidence detectors." wikipedia.orgnih.gov
Role of GluN2 Subunits (GluN2A, GluN2B, GluN2C, GluN2D) in NMDAR Heterogeneity and FunctionThe diversity of NMDAR function and pharmacology is largely dictated by the specific GluN2 subunits incorporated into the tetrameric complex.rupress.orgcardiologyresearchjournal.comnih.govnih.govThe four GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D) are products of independent genes and exhibit pronounced differences in their expression patterns and the functional properties they confer upon the receptor.cardiologyresearchjournal.comnih.gov
Functional Consequences of GluN2 Subunit Composition on NMDAR Electrophysiological PropertiesThe specific GluN2 subunit composition significantly influences the biophysical, biochemical, pharmacological, and electrophysiological properties of NMDARs.rupress.orgcardiologyresearchjournal.comnih.govThese differences include variations in channel kinetics (activation and deactivation rates), sensitivity to voltage-dependent Mg2+ block, calcium permeability, single-channel conductance, and sensitivity to endogenous modulators like protons and zinc.rupress.orgcardiologyresearchjournal.comnih.govnih.gov
For instance, GluN2A-containing receptors exhibit faster deactivation kinetics compared to those containing GluN2B, GluN2C, or GluN2D. mdpi.com The potency of glutamate and glycine (B1666218)/D-serine can also be influenced by the GluN2 subunit. rupress.orgnih.gov GluN2D-containing receptors, for example, show a higher apparent affinity for glutamate than other GluN2 subtypes. rupress.org The GluN2 subunits also determine the sensitivity of NMDARs to various pharmacological agents, including subunit-selective antagonists. nih.govbohrium.commdpi.com
Table 1: Differential Properties Conferred by GluN2 Subunits
| GluN2 Subunit | Developmental Expression | Regional Distribution Examples | Functional Impact Highlights |
| GluN2A | Increases postnatally | Widespread in adult CNS, prominent in cortex, hippocampus | Faster deactivation, higher Mg2+ sensitivity, concentrated synaptically. rupress.orgfrontiersin.orgmdpi.com |
| GluN2B | High in early development | Widespread in embryonic/early postnatal CNS, cortex, hippocampus | Slower deactivation, lower Mg2+ sensitivity, often perisynaptic. rupress.orgfrontiersin.org |
| GluN2C | Restricted | Cerebellum, interneurons | Lower Mg2+ sensitivity, faster kinetics than GluN2B/D. nih.gov |
| GluN2D | Restricted | Brainstem, diencephalon, spinal cord, substantia nigra | Very slow deactivation, high agonist potency, lower Mg2+ sensitivity. rupress.orgnih.govfrontiersin.org |
NMDARs as Therapeutic Targets in Neurological DisordersGiven their central role in excitatory neurotransmission and synaptic plasticity, NMDARs are implicated in the pathophysiology of numerous neurological and psychiatric disorders.rupress.orgbohrium.comnih.govisciii.esnih.govConsequently, NMDARs have been extensively investigated as potential therapeutic targets.bohrium.commdpi.comnih.govisciii.esnih.gov
Excessive NMDAR activity, leading to excessive calcium influx and excitotoxicity, is implicated in conditions such as ischemic stroke, traumatic brain injury, epilepsy, and neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease. wikipedia.orgbohrium.commdpi.comnih.govnih.gov Conversely, NMDAR hypofunction has been associated with disorders like schizophrenia. bohrium.comnih.govisciii.es
Pharmacological strategies targeting NMDARs include the development of antagonists that block receptor activity. These can be competitive antagonists acting at the glutamate or glycine binding sites, non-competitive allosteric inhibitors, or channel blockers that bind within the pore. mdpi.comnih.gov While non-selective NMDAR antagonists have shown limited clinical success due to adverse effects, the development of subunit-selective compounds, particularly those targeting specific GluN2 subunits, is an active area of research aimed at achieving more favorable efficacy and side-effect profiles. bohrium.commdpi.com For example, GluN2B-selective antagonists have been explored for conditions like cerebral ischemia, traumatic brain injury, and depression. bohrium.comisciii.es The differential distribution and functional properties of GluN2 subunits provide a basis for developing subtype-selective therapies that can target NMDARs involved in specific pathological processes while minimizing interference with normal synaptic function. nih.govbohrium.commdpi.com
Properties
CAS No. |
380560-89-4 |
|---|---|
Molecular Formula |
C29H24BrN3O4 |
Molecular Weight |
558.43 |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H24BrN3O4/c1-17-7-12-22-21(15-17)27(19-5-3-2-4-6-19)28(29(37)31-22)23-16-24(18-8-10-20(30)11-9-18)33(32-23)25(34)13-14-26(35)36/h2-12,15,24,28H,13-14,16H2,1H3,(H,35,36) |
InChI Key |
ACUGSRUCGXYFTL-UHFFFAOYSA-N |
SMILES |
O=C(O)CCC(N1N=C(C2C(N=C3C=CC(C)=CC3=C2C4=CC=CC=C4)=O)CC1C5=CC=C(Br)C=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DQP-1105; DQP 1105; DQP1105. |
Origin of Product |
United States |
Discovery and Characterization of Dqp 1105 As a Novel Nmdar Antagonist
Identification of DQP-1105 through High-Throughput Screening
DQP-1105 was identified as a novel N-methyl-D-aspartate (NMDA) receptor antagonist through a high-throughput screening process. nih.govacs.org This screening was designed to find compounds that act as negative allosteric modulators (NAMs) with selectivity for NMDA receptors containing the GluN2C and GluN2D subunits over those containing GluN2A and GluN2B. nih.govacs.org
The compound demonstrated noncompetitive and voltage-independent antagonism of NMDA receptors. nih.govacs.orgnih.gov Research findings indicate that DQP-1105's mechanism of action is dependent on the presence of glutamate (B1630785), as its affinity for the receptor increases after glutamate binding. nih.govacs.orgguidetopharmacology.org This characteristic was determined by comparing the NMDA receptor's response in cells where DQP-1105 was applied before the agonist versus cells where it was co-applied with the agonist. nih.govacs.org
Further characterization established its inhibitory concentrations (IC₅₀), showing significant selectivity. DQP-1105 inhibits GluN2C- and GluN2D-containing receptors with IC₅₀ values of 7.0 µM and 2.7 µM, respectively. nih.govmedchemexpress.com It is over 50-fold selective for GluN2C or GluN2D subunits compared to receptors containing GluN2A, GluN2B, GluA1, or GluK2. nih.govtocris.com
| Receptor Subunit | IC₅₀ (µM) |
|---|---|
| GluN2D | 2.7 |
| GluN2C | 7.0 (also cited as 8.5) |
| GluN2B | 121 |
| GluK2 | 153 |
| GluA1 | 198 |
| GluN2A | 206 |
Molecular Mechanisms of Dqp 1105 Action
Noncompetitive Antagonism of NMDARs
The inhibitory action of DQP-1105 on NMDA receptors (NMDARs) is consistent with a noncompetitive mechanism. nih.govnih.gov This means it does not directly compete with the binding of the receptor's primary agonists, glutamate (B1630785) and glycine (B1666218). nih.govresearchgate.net Instead, it is understood to be a negative allosteric modulator (NAM), binding to a different site on the receptor to prevent its activation. acs.orgmdpi.com Studies suggest that DQP-1105 inhibits the receptor by blocking a conformational change required for the channel to open. researchgate.net This action reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance. nih.govnih.govrndsystems.com
A key feature of DQP-1105's noncompetitive antagonism is that its inhibitory effect cannot be overcome by increasing the concentrations of the NMDAR co-agonists, glutamate and glycine. nih.govnih.gov Research has demonstrated that the potency of DQP-1105 remains consistent even in the presence of saturating levels of these agonists. nih.gov For instance, the glycine EC50 values were shown to be unaffected by the presence of DQP-1105. nih.gov This characteristic distinguishes it from competitive antagonists, which directly vie for the same binding sites as the agonists. nih.govresearchgate.net
Subunit Selectivity Profile
DQP-1105 exhibits a remarkable degree of selectivity for NMDARs containing specific GluN2 subunits. nih.govrndsystems.com
DQP-1105 demonstrates a strong preference for inhibiting NMDARs that are composed of GluN1 subunits in combination with either GluN2C or GluN2D subunits. nih.govacs.org It is significantly more potent at these receptor subtypes compared to others. rndsystems.commedchemexpress.com This selectivity is a critical aspect of its pharmacological profile, allowing for the targeted modulation of specific NMDAR populations in the central nervous system. nih.govmdpi.com
The half-maximal inhibitory concentration (IC50) values quantify the potency of DQP-1105. Studies consistently show low micromolar IC50 values for GluN2C- and GluN2D-containing receptors, indicating high potency. acs.orgrndsystems.com For example, in one study using Xenopus laevis oocytes, the IC50 value for GluN1/GluN2D receptors was 2.7 µM. researchgate.net Another report cites IC50 values of 7.0 µM for GluN2C and 2.7 µM for GluN2D. acs.orgmedchemexpress.com
In stark contrast to its high potency at GluN2C/D-containing receptors, DQP-1105 is substantially less effective at inhibiting NMDARs containing GluN2A and GluN2B subunits. nih.govresearchgate.net The IC50 values for these subunits are at least 50-fold higher than for GluN2C and GluN2D. nih.govnih.govrndsystems.commedchemexpress.com For example, reported IC50 values are 206 µM for GluN2A and 121 µM for GluN2B. rndsystems.com Furthermore, DQP-1105 shows minimal activity against other types of ionotropic glutamate receptors, such as AMPA receptors (containing GluA1 subunits) and kainate receptors (containing GluK2 subunits), with IC50 values of 198 µM and 153 µM, respectively. nih.govrndsystems.com This highlights the compound's specific targeting of the GluN2C/D subtypes of NMDA receptors. nih.govresearchgate.net
Interactive Table: IC50 Values of DQP-1105 for Various Glutamate Receptor Subunits
| Receptor Subunit | IC50 (µM) | Selectivity Profile |
|---|---|---|
| GluN2D | 2.7 | High Potency / Selective |
| GluN2C | 7.0 - 8.5 | High Potency / Selective |
| GluN2B | 121 | Low Potency / Non-selective |
| GluK2 | 153 | Low Potency / Non-selective |
| GluA1 | 198 | Low Potency / Non-selective |
| GluN2A | 206 | Low Potency / Non-selective |
Data sourced from multiple studies and may show slight variations. acs.orgrndsystems.commedchemexpress.com
High Selectivity for GluN2C- and GluN2D-containing Receptors
Specificity of DQP-1105 Binding and Interaction
DQP-1105 is a noncompetitive, voltage-independent antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov It demonstrates significant subunit selectivity, preferentially inhibiting GluN2C- and GluN2D-containing receptors. nih.govrndsystems.com The IC50 values show that DQP-1105 is at least 50-fold more selective for these subunits compared to GluN2A- and GluN2B-containing receptors. nih.govnih.gov This inhibition cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine, which is consistent with a noncompetitive mechanism of action. nih.govnih.gov
| Receptor Subunit | IC50 (μM) |
|---|---|
| GluN2D | 2.7 |
| GluN2C | 8.5 |
| GluN2B | 121 |
| GluA1 | 153 |
| GluK2 | 198 |
| GluN2A | 206 |
Data sourced from R&D Systems. rndsystems.com
Research involving chimeric NMDA receptors has identified that the structural determinants for DQP-1105's subunit selectivity are located within the agonist binding domain (ABD) of the GluN2 subunit. nih.gov Specifically, two key residues that dictate this selectivity have been pinpointed in the lower, membrane-proximal lobe of the GluN2 ABD. nih.govnih.gov This suggests that DQP-1105 interacts with a novel binding site in this region, distinct from the glutamate binding pocket. nih.govnih.gov The discovery of this site demonstrates that ligands can access this lower portion of the ABD in a subunit-selective manner. nih.govnih.gov
The subunit selectivity of DQP-1105 is controlled by specific amino acid residues within the GluN2 agonist binding domain. nih.gov Studies mutating divergent residues between the highly sensitive GluN2D subunit and the less sensitive GluN2A subunit identified two amino acids in GluN2D that are critical for DQP-1105's potency: Gln701 and Leu705. nih.govresearchgate.net When these residues in GluN2D were mutated to their GluN2A counterparts—Gln701 to tyrosine (Q701Y) and Leu705 to phenylalanine (L705F)—the potency of DQP-1105 was reduced by more than six-fold. researchgate.net These findings indicate that Gln701 and Leu705 are key determinants of DQP-1105's selectivity for the GluN2D subunit over the GluN2A subunit. nih.govresearchgate.net
DQP-1105 modulates the function of the NMDA receptor by affecting its channel gating properties. nih.gov The mechanism of inhibition involves preventing the channel from opening by acting on a pregating step. nih.govnih.gov This action effectively raises the energy barrier for the conformational change required for channel activation. researchgate.net
Importantly, the inhibitory action of DQP-1105 does not alter all aspects of channel function. nih.gov Studies on single-channel currents have shown that DQP-1105 does not significantly change the mean open time of the channel or its single-channel conductance. nih.govnih.gov This indicates that once the channel is open, DQP-1105 does not affect the stability of the open pore conformation or the rate at which the channel closes. nih.govnih.gov The compound also does not appear to interact with the channel pore in a way that would alter ion flow, as evidenced by the lack of change in conductance. nih.govresearchgate.net
| Kinetic Parameter | Effect of DQP-1105 |
|---|---|
| Frequency of Channel Opening | Reduced |
| Channel Open Probability | Decreased |
| Mean Open Time | No Significant Change |
| Single-Channel Conductance | No Significant Change |
Data compiled from multiple sources. nih.govnih.govresearchgate.netresearchgate.net
Structure Activity Relationship Sar Studies of Dqp 1105 Analogs
Identification of Key Structural Features for Potency and Selectivity
Structure-activity relationship (SAR) studies identified several critical regions within the DQP-1105 molecule that are essential for its antagonist activity and its selectivity for GluN2C/D-containing NMDA receptors. nih.govresearchgate.net The development of DQP-1105 (also referred to as compound 19 in initial studies) involved evaluating various substitutions at different positions of the dihydroquinolone-pyrazoline scaffold. nih.govresearchgate.net
Initial studies revealed that specific modifications to the core structure were necessary for maintaining or improving activity. For instance, substituting the A-ring at the R1 position with a methyl group resulted in DQP-1105, a compound with the most favorable combination of potency and selectivity for GluN2D over GluN2A and GluN2B among the tested analogs. nih.govresearchgate.net Further core structural perturbations highlighted the importance of other molecular components. nih.gov
Key findings from these SAR studies include:
Acyl Chain: Truncation of the acyl-chain attached to the pyrazoline nitrogen, specifically from a succinate group to an ethyl group, led to the complete elimination of antagonist activity. nih.gov This indicates the critical role of the length and chemical nature of this chain.
Succinate Group: The removal of the succinate group altogether also abolishes the compound's activity, emphasizing the necessity of this acidic moiety. nih.gov
Oxo-functionality: The oxo-group on the quinoline ring is indispensable. Its removal, which alters the electronic resonance of the structure, results in an inactive compound. nih.gov
These findings collectively demonstrate that the connectivity, length, and charge of the acyl chain, along with the specific functionalities on the quinoline ring, are crucial determinants for the potency and selectivity of this class of antagonists. nih.gov
| Structural Feature | Modification | Impact on Activity | Reference |
|---|---|---|---|
| A-Ring (R1 Position) | Substitution with a methyl group | Leads to DQP-1105, with a favorable potency and selectivity profile | nih.govresearchgate.net |
| Acyl Chain | Truncation from succinate to ethyl group | Eliminates antagonist activity | nih.gov |
| Succinate Group | Complete removal | Abolishes activity | nih.gov |
| Quinoline Oxo-functionality | Removal of the oxo group | Eliminates activity | nih.gov |
Development of More Potent Analogs (e.g., DQP-26)
Building on the SAR insights from DQP-1105, subsequent research focused on optimizing the molecule to enhance its potency and selectivity. nih.govacs.org This led to the development of several analogs, with DQP-26 (also known as compound 2a) emerging as a particularly potent derivative. nih.govacs.org
DQP-26 demonstrated a significant improvement in inhibitory activity at GluN2C and GluN2D subunits compared to its parent compound, DQP-1105. nih.gov While DQP-1105 has IC₅₀ values of 7.0 μM for GluN2C and 2.7 μM for GluN2D, DQP-26 emerged as a more potent analog with IC₅₀ values of 0.77 μM for GluN2C and 0.44 μM for GluN2D. nih.govacs.org This represents a roughly 9-fold and 6-fold increase in potency at GluN2C and GluN2D receptors, respectively.
Furthermore, DQP-26 maintained substantial selectivity for GluN2D over GluN2A and GluN2B subunits, showing 28-fold and 48-fold selectivity, respectively. nih.govacs.org Despite this improved potency, further efforts have been undertaken to enhance its pharmacokinetic profile and selectivity even more, as moderate subunit selectivity and poor brain penetration could complicate its use as an in vivo tool. acs.orgresearchgate.netnih.gov
The progression from DQP-1105 to DQP-26 exemplifies a successful application of SAR studies to refine a lead compound into a more potent pharmacological agent.
| Compound | GluN2C IC₅₀ (μM) | GluN2D IC₅₀ (μM) | Selectivity (GluN2D vs. GluN2A/B) | Reference |
|---|---|---|---|---|
| DQP-1105 | 7.0 | 2.7 | ~50-fold selective for GluN2C/D over GluN2A/B | nih.govnih.gov |
| DQP-26 | 0.77 | 0.44 | 28-fold (vs. GluN2A) and 48-fold (vs. GluN2B) | nih.govacs.org |
Preclinical Research and Therapeutic Potential of Dqp 1105
Applications in Neurological Disorder Models
The role of NMDA receptors in mediating excitatory neurotransmission makes them a key target in epilepsy research. mdpi.com Overactivation of these receptors can lead to excessive neuronal firing and seizure activity. mdpi.com The subunit-selective nature of DQP-1105 allows for targeted modulation of specific NMDA receptor populations implicated in certain types of epilepsy.
Tuberous Sclerosis Complex (TSC) is a genetic disorder resulting from mutations in the TSC1 or TSC2 genes, leading to hyperactivation of the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govresearchgate.net A major neurological manifestation of TSC is severe, often drug-resistant epilepsy. researchgate.netmdpi.com
In preclinical studies using heterozygote Tsc1± mice, a murine model that mimics TSC, a functional upregulation of GluN2C-containing NMDA receptors in the cortex has been observed. nih.govnih.gov This aberrant expression of GluN2C contributes to prolonged synaptic currents and excessive network excitation, leading to spontaneous seizures. nih.gov Research has shown that DQP-1105 can significantly diminish the seizure burden in these Tsc1± mice. nih.govacs.org The administration of DQP-1105 restored the decay of spontaneous excitatory postsynaptic currents (sEPSCs) to normal values, suggesting that the increased contribution of GluN2C/D subunits is a key driver of hyperexcitability in this model. nih.gov These findings highlight the potential utility of targeting GluN2C/D-containing receptors as a therapeutic strategy for TSC-related epilepsy. nih.govnih.gov
Table 2: Preclinical Efficacy of DQP-1105 in a Tuberous Sclerosis Complex (TSC) Mouse Model
| Model | Key Pathophysiology | Observed Effect of DQP-1105 | Reference |
|---|---|---|---|
| Heterozygote Tsc1± mice | Upregulated expression and function of cortical GluN2C-containing NMDA receptors. | Diminished seizure burden; restored normal decay of spontaneous excitatory postsynaptic currents (sEPSCs). | nih.govnih.gov |
Focal Cortical Dysplasia is a malformation of cortical development and a leading cause of drug-resistant epilepsy, particularly in children. nih.govresearchgate.net Certain types of FCD are associated with somatic mutations that also lead to hyperactivation of the mTOR pathway, similar to TSC. biorxiv.orgcureepilepsy.org
In a rat model designed to replicate FCD with a pathogenic mTOR variant, neurons exhibited increased and prolonged spiking activity. biorxiv.org This neuronal hyperexcitability was found to be largely dependent on GluN2C-containing NMDA receptors. biorxiv.org The application of DQP-1105 significantly inhibited the abnormally high frequency of spontaneous spiking activity in cortical slices from this FCD model. biorxiv.org This suggests that the overactivation of GluN2C-containing receptors is a critical mechanism driving the abnormal network activity in this form of FCD, and that DQP-1105 can effectively counteract this effect. biorxiv.org
Table 3: Effect of DQP-1105 on Neuronal Activity in a Focal Cortical Dysplasia (FCD) Rat Model
| Model | Cellular Phenotype | Effect of DQP-1105 Application | Reference |
|---|---|---|---|
| Rat model with mTOR-p.S2215F mutation | Increased frequency and duration of spontaneous spiking activity in mutant neurons. | Significantly reduced the frequency of abnormal spiking activity. | biorxiv.org |
The basal ganglia are a group of subcortical nuclei critical for motor control, and their dysfunction is central to Parkinson's disease (PD). physio-pedia.comnih.govwikipedia.org In Parkinson's disease, the loss of dopaminergic neurons leads to abnormal circuit activity within the basal ganglia. nih.gov Glutamatergic transmission, particularly through NMDA receptors, plays a significant role in modulating this circuitry, and abnormalities in this system have been linked to PD pathophysiology. nih.govresearchgate.net
The GluN2D subunit, a primary target of DQP-1105, is notably expressed in key regions of the basal ganglia, including the subthalamic nucleus, the substantia nigra, and the striatum. researchgate.netmdsabstracts.org Preclinical studies in animal models of Parkinson's disease have shown an increased distribution of the GluN2D subunit on the cell membrane. mdsabstracts.org Furthermore, research on dopamine-depleted mouse models has revealed an increased synaptic function of NMDA receptors in the substantia nigra pars reticulata (SNr), a major output nucleus of the basal ganglia. nih.gov This increased function, coupled with an altered subunit composition, may contribute to the hyperactivation of SNr neurons that underlies motor impairments in PD. nih.gov Blockade of NMDA receptors within the SNr has been shown to ameliorate motor deficits in these models. nih.gov Given that DQP-1105 selectively inhibits GluN2C/D-containing receptors, it has the potential to modulate the altered synaptic transmission in these critical basal ganglia nuclei. mdsabstracts.org
Circadian rhythms are fundamental biological processes that regulate the sleep-wake cycle and other physiological functions. biorxiv.org These rhythms are orchestrated by a master clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. biorxiv.org Glutamatergic signaling via NMDA receptors is known to be a critical component in transmitting light information from the retina to the SCN, thereby entraining the internal clock to the external light-dark cycle. nih.gov Studies have demonstrated that general NMDA receptor antagonists can block the phase-shifting effects of light on circadian behavior. nih.gov Research specifically utilizing DQP-1105 has been cited in studies investigating the role of astrocytes in controlling circadian timekeeping in the SCN through glutamatergic signaling, underscoring the involvement of its target receptors in the function of the body's master clock. rndsystems.com
Cortical Interneuron Maturation
The maturation of cortical interneurons, particularly fast-spiking basket cells, is a critical process for establishing balanced neural circuitry, and dysfunction in this development is linked to neurological disorders like epilepsy. nih.gov Research indicates that N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits play a significant role in this developmental phase. nih.govoup.com During a specific neonatal period, from postnatal day 7 (P7) to P9, there is a transient, tonic NMDA current in putative parvalbumin-positive interneurons that is predominantly mediated by GluN2C/D-containing receptors. nih.gov
The compound DQP-1105, a non-competitive antagonist selective for GluN2C/D-containing NMDA receptors, has been instrumental in elucidating this mechanism. oup.comnih.govresearchgate.net Studies using DQP-1105 have demonstrated that blocking these specific NMDA receptor subunits during the crucial P7-P9 developmental window has lasting consequences on interneuron structure and function. nih.gov In vivo administration of DQP-1105 during this period, but not later (P11-P13), resulted in a significant reduction in the morphological complexity of interneuron dendritic arbors by P21. nih.gov
Furthermore, this early blockade of GluN2D signaling with DQP-1105 was shown to reduce the local branching of basket cell axons. oup.comnih.gov This structural deficit is accompanied by functional impairments, including a decrease in the density of GABAergic synapses. nih.gov These alterations during a critical neonatal stage ultimately lead to deficits in cortical inhibition and an increase in cortical network hyperexcitability in later life. nih.gov These findings underscore that the activation of GluN2C/D-containing NMDA receptors is a key event for the proper maturation and integration of cortical interneurons into the developing neural network. nih.gov
Role of GluN2C/D-containing NMDARs in Pathophysiological Conditions
Upregulation of GluN2C-containing NMDARs in Epilepsy Models
Abnormal expression of specific NMDA receptor subunits is increasingly recognized as a key mechanism in severe, early-onset developmental and epileptic encephalopathies. nih.gov In particular, the GluN2C subunit has been identified as a significant factor in the pathophysiology of certain epilepsy models. nih.govnih.gov Research has specifically highlighted its role in Tuberous Sclerosis Complex (TSC), a genetic disorder that frequently leads to refractory seizures. nih.gov
In a murine model of TSC (Tsc1+/- mice), an upregulation of GluN2C-containing NMDA receptors has been observed. nih.govnih.gov This increase is significant because the GluN2C subunit confers a slow deactivation kinetic to the NMDA receptor, which results in prolonged neuronal excitation and synchronization, contributing to the generation of seizures. nih.gov The link between the gene encoding GluN2C, GRIN2C, and epilepsy is further supported by findings that associate the gene with a broad spectrum of epilepsy phenotypes. aesnet.org
The therapeutic potential of targeting this upregulation has been explored using selective antagonists. In studies with Tsc1+/- mice, the administration of DQP-1105, which selectively inhibits GluN2C/D-containing receptors, was shown to significantly reduce the seizure burden. nih.gov This provides evidence that the upregulated GluN2C subunit is a viable therapeutic target for epilepsies driven by this specific mechanism. nih.govnih.gov
| Epilepsy Model | Finding | Implication | Reference(s) |
| Tuberous Sclerosis Complex (TSC) | Abnormal upregulation of the GluN2C subunit of the NMDA receptor. | Increased neuronal excitation and synchronization due to slow deactivation kinetics of GluN2C-containing receptors. | nih.gov |
| Tsc1+/- Mouse Model (TSC) | Upregulation of GluN2C-containing NMDA receptors. | Contributes to seizure burden; targeting with DQP-1105 diminished seizures. | nih.gov |
| Human Genetics | GRIN2C gene variants. | Associated with a broad epilepsy phenotypic spectrum. | aesnet.org |
Contribution to Hyperexcitability in Neurological Disorders
GluN2C/D-containing NMDA receptors are key modulators of neuronal excitability, and their dysregulation can contribute to the hyperexcitability that underlies various neurological disorders. nih.govunmc.edu These receptor subunits are particularly enriched in GABAergic inhibitory interneurons. biorxiv.org The unique biophysical properties of GluN2C/D receptors, such as lower sensitivity to magnesium block and high affinity for glutamate (B1630785), allow them to significantly influence neuronal excitability and firing patterns. nih.gov
Pharmacological studies have demonstrated that blocking GluN2C/D receptors can induce a state of brain hyperactivity. unmc.edu Using the selective GluN2C/D antagonist UBP791, researchers observed a robust increase in the amplitude of gamma wave oscillations, which are high-frequency brain wave patterns associated with a hyperactive brain state. unmc.edu Since augmented gamma oscillations are a correlate of schizophrenia, this suggests that dysfunction of GluN2C/D receptor signaling contributes to the network hyperexcitability seen in this disorder. unmc.edu
Conversely, facilitating the function of these receptors can also increase excitability in specific neuronal populations. In the globus pallidus externa, enhancing the function of GluN2C-containing receptors was found to increase the spontaneous firing frequency of parvalbumin (PV) positive fast-spiking neurons. nih.gov Furthermore, as noted previously, the developmental blockade of GluN2C/D receptors with DQP-1105 leads to a lasting increase in cortical network hyperexcitability, demonstrating that their proper function is essential for maintaining a balanced excitatory/inhibitory tone in the brain. nih.gov
Methodological Approaches in Dqp 1105 Research
Electrophysiological Techniques
Electrophysiological studies have formed the cornerstone of DQP-1105 research, providing direct measurement of the compound's effects on ion channel function. These methods allow for a detailed characterization of its inhibitory properties at both the whole-cell and single-channel levels.
Whole-cell voltage-clamp recording is a fundamental technique used to measure the sum of ionic currents flowing through all channels on a cell's membrane while holding the membrane potential at a set level. This approach has been extensively applied to characterize the pharmacology of DQP-1105 on various NMDA receptor subtypes heterologously expressed in systems like Human Embryonic Kidney (HEK) cells and Xenopus laevis oocytes. researchgate.netnih.gov
In these experiments, cells are engineered to express specific combinations of NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, GluN1/GluN2D). By applying the co-agonists glutamate (B1630785) and glycine (B1666218) to evoke a current, researchers can then introduce DQP-1105 to measure its inhibitory effect. Such studies have consistently demonstrated that DQP-1105 is a potent and selective antagonist of GluN2C- and GluN2D-containing receptors. nih.govnih.gov The inhibition is characterized by its voltage-independence and non-competitive nature, as increasing concentrations of glutamate or glycine cannot overcome the block. nih.govnih.gov
Recordings in HEK cells and oocytes have been pivotal in determining the half-maximal inhibitory concentrations (IC₅₀) of DQP-1105 across different subunits, quantifying its selectivity. researchgate.netnih.gov These systems provide a controlled environment to dissect the specific interactions between the compound and the receptor, away from the complexities of a native neuronal circuit.
| Receptor Subtype | IC₅₀ (μM) | Expression System | Reference |
|---|---|---|---|
| GluN2D | 2.7 | Oocytes/BHK Cells | |
| GluN2C | 8.5 | Oocytes/BHK Cells | |
| GluN2B | 121 | Oocytes/BHK Cells | |
| GluA1 (AMPA) | 153 | Oocytes/BHK Cells | |
| GluK2 (Kainate) | 198 | Oocytes/BHK Cells | |
| GluN2A | 206 | Oocytes/BHK Cells |
To gain deeper insight into the molecular mechanism of inhibition, researchers have employed more refined patch-clamp configurations. In the excised outside-out patch configuration, a small patch of membrane is pulled away from the cell, allowing for the study of single-channel currents. nih.govnih.gov This technique revealed that DQP-1105 reduces the frequency of channel opening without significantly altering the mean open time or the single-channel conductance. nih.govnih.gov This suggests that DQP-1105 likely acts on a conformational step prior to channel gating, rather than by physically blocking the open pore. nih.gov
Furthermore, perforated-patch recordings have been used to address discrepancies observed in DQP-1105's potency against GluN2A receptors in conventional whole-cell recordings. nih.gov In the conventional setup, the cell's cytoplasm is dialyzed by the pipette solution. In perforated-patch recordings, an antibiotic like gramicidin (B1672133) is used to create small pores in the membrane patch, allowing electrical access without disturbing the intracellular milieu. This approach showed that the selectivity of DQP-1105 for GluN2C/D over GluN2A is considerably higher when the cytoplasm is left intact, suggesting that intracellular factors can modulate the drug's binding or effect. researchgate.netnih.gov
To understand the functional consequences of DQP-1105's activity in a more physiologically relevant context, researchers utilize acute brain slices. Extracellular recordings from these slices measure the collective electrical activity of a population of neurons, such as spontaneous spiking activity or synaptic field potentials. biorxiv.orgbiorxiv.org
Studies using this method have shown that DQP-1105 can modulate network hyperexcitability. For instance, in brain slices from a murine model of tuberous sclerosis, a condition associated with epilepsy, DQP-1105 reduced the pathologically prolonged synaptic currents (sEPSCs) and seizure-like activity. nih.gov Similarly, in a model of focal cortical dysplasia, DQP-1105 significantly inhibited the increased spontaneous spiking activity associated with the condition. biorxiv.orgbiorxiv.org In the subthalamic nucleus, application of DQP-1105 reduced both the total charge transfer of excitatory postsynaptic currents and the in vivo firing rate of neurons, demonstrating its ability to dampen neuronal output in this brain region. nih.gov These findings highlight the utility of extracellular recordings in bridging the gap between molecular action and network-level function.
Molecular Biology Techniques
Molecular biology techniques are indispensable for identifying the structural determinants of a drug's selectivity and for exploring its broader impact on cellular processes beyond direct channel modulation.
To pinpoint the precise location of the DQP-1105 binding site and understand the basis for its subunit selectivity, researchers have constructed chimeric receptors. nih.gov This powerful technique involves swapping domains between different receptor subunits—for example, replacing a portion of the low-affinity GluN2A subunit with the corresponding portion from the high-affinity GluN2D subunit—and then testing the effect of DQP-1105 on the resulting "chimeric" receptor. researchgate.net
Through this approach, studies successfully identified that the selectivity of DQP-1105 is controlled by key amino acid residues located in the lower, membrane-proximal lobe of the GluN2 agonist-binding domain. nih.govnih.gov This demonstrated that DQP-1105 acts at a novel allosteric site, distinct from the glutamate binding pocket, which can be selectively targeted by ligands. nih.gov
Gene expression analysis, which quantifies messenger RNA (mRNA) levels, can be used to investigate if a compound's activity has downstream effects on cellular function. While DQP-1105 is known as a direct channel antagonist, its modulation of NMDA receptor activity can lead to changes in gene transcription.
In Vivo Studies in Animal Models (e.g., rodents)
In vivo research utilizing animal models has been crucial for understanding the physiological effects of DQP-1105, particularly its potential impact on neurological disorders like epilepsy. Rodent models that mimic human disease states are commonly employed to assess the compound's effects in a living organism.
| Animal Model | Compound Administered | Observed Effect on Seizure Burden |
| Tsc1± mice (murine model of TSC-induced epilepsy) | DQP-1105 | Diminished seizure burden |
The analysis of neuronal spike firing rates provides direct insight into how a compound modulates neural circuit activity. Research into the function of GluN2C/D-containing NMDA receptors, the primary targets of DQP-1105, has shown that blocking these receptors in vivo leads to a decrease in both spontaneous and evoked spike firing rates. researchgate.net This suggests that DQP-1105, by inhibiting these specific receptors, can temper excessive neuronal firing, a hallmark of seizure activity.
Imaging and Structural Biology
Structural biology techniques are essential for elucidating the molecular mechanism of action for novel compounds. For DQP-1105, these methods have been applied to understand its interaction with NMDA receptors at an atomic level.
In the absence of a direct crystal structure of DQP-1105 bound to its target, homology modeling has been a valuable tool. Researchers have generated computational models of GluN1/GluN2D and GluN1/GluN2A NMDA receptors to investigate the compound's binding site. nih.gov The process involved using a comparative homology modeling program (MODELLER 9v1) and aligning the rat sequences for various NMDA, AMPA, and kainate receptor subunits. nih.gov These models have been instrumental in identifying key amino acid residues within the lower lobe of the GluN2 agonist-binding domain that are critical for the selective activity of DQP-1105. nih.govnih.gov This structural insight helps explain the compound's noncompetitive mechanism and its selectivity for GluN2C and GluN2D subunits over other receptor types. nih.govnih.gov
| Receptor Model | Modeling Program | Key Finding |
| GluN1/GluN2D | MODELLER 9v1 | Identified key residues in the GluN2 agonist binding domain controlling DQP-1105 selectivity. |
| GluN1/GluN2A | MODELLER 9v1 | Used for comparative analysis of subunit selectivity. |
Future Directions in Dqp 1105 Research
Elucidation of Additional Binding Site Details via Structural Biology
A critical area for future investigation is the precise structural basis of DQP-1105's interaction with the NMDA receptor. While initial studies have provided valuable insights, a more detailed understanding of its binding pocket and the conformational changes it induces is necessary for the rational design of next-generation modulators with improved properties.
Current research has identified a novel binding site for DQP-1105 located in the lower, membrane-proximal portion of the agonist-binding domain (ABD) of the GluN2 subunit. nih.govnih.gov Through the use of chimeric NMDA receptors, which involve swapping domains between different GluN2 subunits, researchers have pinpointed two key amino acid residues in the GluN2D subunit that are critical for the selectivity of DQP-1105. nih.govnih.gov These residues, Gln701 and Leu705, are located within the S2 region of the ABD. researchgate.net Mutating these residues in the GluN2D subunit to their counterparts in the less sensitive GluN2A subunit significantly reduces the inhibitory potency of DQP-1105. researchgate.net
Despite this progress, a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of DQP-1105 co-complexed with the GluN1/GluN2C or GluN1/GluN2D receptor is currently unavailable. nih.gov The lack of such structural data means that the precise orientation of DQP-1105 within its binding site and the full extent of its interactions with surrounding residues remain speculative. Future structural biology studies are therefore essential to:
Visualize the precise binding pose of DQP-1105: This will confirm the interactions with Gln701 and Leu705 and identify other potential contact points.
Understand the mechanism of allosteric modulation: High-resolution structures in both the presence and absence of DQP-1105 could reveal the conformational changes that lead to the inhibition of channel gating. nih.gov
Facilitate structure-based drug design: A detailed understanding of the binding pocket will enable the computational and synthetic efforts to design new analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Further Investigation of Therapeutic Efficacy in Diverse Neurological Models
The selective antagonism of GluN2C/D-containing NMDA receptors by DQP-1105 suggests its potential therapeutic utility in a range of neurological and psychiatric disorders where these subunits are implicated. technologypublisher.com While initial studies have shown promise, further preclinical evaluation in a wider array of animal models is warranted.
To date, the most significant in vivo evidence for the therapeutic potential of DQP-1105 comes from a murine model of Tuberous Sclerosis Complex (TSC)-induced epilepsy. nih.gov In this model, which is associated with an upregulation of GluN2C-containing NMDA receptors, administration of DQP-1105 was shown to reduce seizure burden. nih.gov This finding provides a strong rationale for the continued investigation of DQP-1105 and related compounds for certain forms of epilepsy. mdpi.com
Future research should expand the evaluation of DQP-1105 to other neurological and psychiatric conditions where GluN2C and GluN2D subunits are thought to play a role, including:
Parkinson's Disease: The expression of GluN2C and GluN2D subunits in brain regions affected by Parkinson's disease, such as the substantia nigra and subthalamic nucleus, suggests that their modulation could have therapeutic benefits. technologypublisher.comyoutube.com Animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model, would be appropriate for testing the efficacy of DQP-1105 in alleviating motor symptoms. inotiv.com
Schizophrenia: Alterations in NMDA receptor function are a key feature of schizophrenia pathophysiology. The restricted expression of GluN2C and GluN2D subunits may offer a more targeted approach to modulating NMDA receptor activity with a lower risk of the side effects associated with non-selective NMDA receptor antagonists. technologypublisher.com
Depression: Recent research has highlighted the potential of NMDA receptor modulators as rapid-acting antidepressants. Investigating the effects of DQP-1105 in animal models of depression could reveal a role for GluN2C/D-selective antagonism in mood regulation. technologypublisher.com
The following table summarizes the inhibitory constants (IC₅₀) of DQP-1105 for different NMDA and other glutamate (B1630785) receptor subunits, highlighting its selectivity profile which is crucial for its potential therapeutic applications.
| Receptor Subunit | IC₅₀ (μM) |
| GluN1/GluN2D | 2.7 researchgate.net |
| GluN1/GluN2C | 7.0 nih.govmedchemexpress.cn |
| GluN1/GluN2A | >150 researchgate.net |
| GluN1/GluN2B | >200 nih.gov |
| GluA1 (AMPA) | >100 nih.gov |
| GluK2 (Kainate) | >100 nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Exploration of Potential Clinical Translation
While DQP-1105 itself remains a preclinical research tool, the insights gained from its study are paving the way for the development of clinically viable drugs targeting GluN2C/D-containing NMDA receptors. The primary hurdles for the clinical translation of DQP-1105 and its analogs include optimizing their pharmacokinetic properties, such as blood-brain barrier penetration and metabolic stability.
Structure-activity relationship (SAR) studies based on the DQP-1105 scaffold have already led to the discovery of more potent and selective analogs. nih.gov For instance, compound (S)-(-)-2i (also known as (S)-(-)-DQP-997-74) exhibits significantly higher potency and selectivity for GluN2C and GluN2D subunits compared to DQP-1105. researchgate.net Furthermore, strategies such as the use of prodrugs to mask the carboxylic acid moiety have been explored to improve brain penetration. researchgate.net
The path to clinical translation will require:
Advanced preclinical development: This includes comprehensive pharmacokinetic and toxicology studies of lead candidates in multiple species to establish a safety profile.
Identification of target patient populations: Given the specific expression patterns of GluN2C and GluN2D subunits, identifying patient populations most likely to benefit from this therapeutic strategy will be crucial. This may involve the use of biomarkers to stratify patients.
Phase I clinical trials: The ultimate goal is to advance a lead candidate into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy human volunteers.
The selective modulation of GluN2C/D-containing NMDA receptors represents a promising therapeutic approach for a variety of neurological and psychiatric disorders. technologypublisher.com Continued research into the structural biology, preclinical efficacy, and clinical potential of DQP-1105 and its derivatives will be essential to realize this therapeutic promise.
Q & A
Q. What is the primary mechanism of action of DQP1105 in modulating synaptic activity?
this compound acts as a selective GluN2C subunit-containing NMDA receptor (NMDAR) antagonist, demonstrated to significantly reduce synaptic activity frequency in MTOR-p.S2215F mutant models. This specificity was confirmed through comparative studies with broad-spectrum NMDAR blockers like APV, which showed no significant effect under similar conditions . Methodologically, researchers should employ electrophysiological assays (e.g., patch-clamp recordings) to isolate GluN2C-mediated currents and validate target engagement.
Q. What in vitro assays are recommended for initial screening of this compound's pharmacological activity?
Primary screening should include:
- Receptor-binding assays to quantify affinity for GluN2C vs. other NMDAR subtypes.
- Hippocampal slice preparations to measure spontaneous excitatory postsynaptic currents (sEPSCs) under controlled Mg²⁺-ACSF conditions .
- Dose-response curves to establish IC₅₀ values, ensuring reproducibility across ≥3 independent trials.
Q. How can researchers validate this compound's selectivity for GluN2C in heterogeneous neuronal populations?
Use conditional knockout models or siRNA-mediated GluN2C knockdown to isolate receptor-specific effects. Co-application with non-selective antagonists (e.g., APV) can control for off-target activity .
Advanced Research Questions
Q. How should experimental designs address variability in this compound's pharmacokinetic profiling across species?
- Cross-species comparative studies : Compare drug metabolism in rodents vs. human-derived neuronal cultures using LC-MS/MS pharmacokinetic analysis.
- Allometric scaling : Adjust dosing based on body surface area and metabolic rate differences. Include controls for blood-brain barrier permeability via microdialysis .
Q. What methodological considerations are critical when transitioning from in vitro to in vivo studies with this compound?
Q. How can researchers design experiments to assess this compound's therapeutic potential in neurodevelopmental disorders?
Apply the PICOT framework :
- Population : MTOR-mutant murine models exhibiting hyperactive synaptic transmission.
- Intervention : Chronic this compound administration (vs. placebo).
- Comparison : Baseline synaptic activity and behavioral phenotypes (e.g., seizure frequency).
- Outcome : Normalization of synaptic activity and cognitive improvement.
- Time : Longitudinal assessment over 4–8 weeks .
Data Contradiction & Interpretation
Q. How should discrepancies in this compound's efficacy across experimental models be addressed?
- Source analysis : Compare experimental conditions (e.g., Mg²⁺ concentrations, genetic backgrounds). For instance, this compound's efficacy is Mg²⁺-dependent, as shown in ACSF-based assays .
- Meta-analysis : Aggregate data from independent studies to identify confounding variables (e.g., age, dosing regimens) .
Q. How do researchers differentiate between assay artifacts and true pharmacological effects of this compound?
- Blinded replication : Repeat experiments across multiple labs with standardized protocols.
- Negative controls : Include vehicle-treated samples and non-responsive cell lines (e.g., GluN2C-knockout neurons) .
Methodological Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound experiments?
Q. How can the FINER criteria enhance the rigor of this compound research questions?
- Feasible : Ensure access to MTOR-mutant models and electrophysiology facilities.
- Novel : Investigate understudied applications (e.g., this compound in autism spectrum disorders).
- Ethical : Adhere to IACUC guidelines for animal studies.
- Relevant : Align with unmet needs in precision neuropharmacology .
Reproducibility & Peer Review
Q. What steps ensure reproducibility of this compound's synaptic inhibition effects in independent laboratories?
Q. How should peer reviewers assess the validity of this compound studies?
Use the CASP checklist :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
